tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Aqueous solubility Salt form advantage Reaction workup

Generic substitution of morpholine building blocks often causes synthetic failure due to regioisomer/salt-form mismatch. This 3-aminomethyl, Boc-protected morpholine HCl salt (CAS 1802489-65-1) eliminates that risk: - Orthogonal Boc/amine handles enable chemoselective diversification without protecting-group crossover. - Hydrochloride salt ensures aqueous solubility (6.98 mg/mL) for direct use in automated synthesis. - ≥97% purity with batch QC (NMR, HPLC) supports reproducible chiral resolution and multi-step campaigns.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.739
CAS No. 1802489-65-1
Cat. No. B592223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
CAS1802489-65-1
Molecular FormulaC10H21ClN2O3
Molecular Weight252.739
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CN.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;/h8H,4-7,11H2,1-3H3;1H
InChIKeyYDSFWBOOABKQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Morpholine Building Block for Medicinal Chemistry


tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS 1802489-65-1) is a bifunctional, Boc-protected morpholine derivative with molecular formula C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol . As a hydrochloride salt, the compound features a primary aminomethyl group at the morpholine 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, enabling orthogonal deprotection and chemoselective derivatization strategies [1]. This protected intermediate is widely recognized as a versatile building block in organic synthesis, particularly for the development of protease inhibitors, kinase-targeted therapeutics, and other bioactive small molecules [2]. Its well-defined structure, commercial availability at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) , and dual handle functionality make it a compound of choice for multi-step synthetic campaigns requiring precise control over reaction sequences.

Critical Differentiation from In-Class Analogs


In medicinal chemistry procurement, morpholine-based building blocks with a Boc-protected amine and a pendant aminomethyl handle are frequently treated as nearly interchangeable intermediates. However, small structural variations—specifically the position of the aminomethyl substituent (2- vs. 3-), the choice of protecting group (Boc vs. Cbz vs. benzyl), and the salt form (free base vs. hydrochloride)—produce measurable differences in solubility, lipophilicity, reactivity, and handling stability that directly impact synthesis efficiency, purification burden, and final product yield . The racemic 3-aminomethyl substitution pattern provides an asymmetric carbon at C3 which, upon resolution, yields enantiomerically enriched intermediates critical for stereochemically defined drug candidates—an advantage absent in 2-substituted or achiral morpholine analogs [1]. Additionally, the hydrochloride salt form confers enhanced aqueous solubility (predicted LogS -1.56, 6.98 mg/mL) relative to the free base, simplifying reaction workup and enabling direct use in aqueous-compatible transformations without additional neutralization steps . These quantifiable differences demonstrate that generic interchange of ostensibly similar aminomethyl morpholine building blocks carries substantial risk of downstream synthetic failure.

Quantifiable Advantages Over Comparator Building Blocks


Enhanced Aqueous Solubility: Hydrochloride Salt Advantage

The hydrochloride salt (CAS 1802489-65-1) exhibits a predicted aqueous solubility (ESOL method) of 6.98 mg/mL (LogS = -1.56, solubility class: Very Soluble), whereas the corresponding free base (CAS 475106-18-4) displays limited water solubility due to the hydrophobic tert-butyl group . This solubility differential is a direct consequence of salt formation; the hydrochloride counterion increases the compound's ionic character, enabling dissolution in aqueous media without the need for organic co-solvents . For parallel synthesis or aqueous-phase transformations, this reduces the need for solvent optimization and simplifies purification workflows.

Aqueous solubility Salt form advantage Reaction workup Medicinal chemistry

Optimized Lipophilicity for CNS Penetration

The target compound demonstrates a predicted Consensus Log Po/w of 0.42 (range across five computational methods: 0.0–1.0), which places it within the optimal lipophilicity window (LogP 1–3) considered favorable for CNS drug candidates requiring passive blood-brain barrier penetration . In contrast, literature reports indicate that 2-aminomethyl morpholine derivatives (e.g., 2-(aminomethyl)morpholine, CAS 116143-27-2) possess inherently lower lipophilicity due to differences in the spatial orientation of the aminomethyl group relative to the morpholine oxygen, resulting in a lower predicted LogP that may limit membrane permeability in certain contexts . The 3-position substitution provides a subtle but measurable increase in calculated LogP, attributable to differential shielding of polar surface area.

Lipophilicity CNS drug discovery LogP comparison Regioisomer differentiation

Dual Orthogonal Reactive Handles for Chemoselective Derivatization

The target compound bears two chemically distinct amino functionalities with orthogonal reactivity: a Boc-protected morpholine nitrogen (pKa of conjugate acid ~6–7 for morpholine; Boc stable under basic conditions and cleavable under acidic conditions) and a free primary aminomethyl group (pKa ~10–11) available for immediate derivatization [1]. This contrasts with building blocks such as 4-Cbz-3-(aminomethyl)morpholine (CAS 886363-09-3), where the Cbz protecting group requires hydrogenolysis conditions that may be incompatible with substrates bearing reducible functional groups . The Boc/primary amine orthogonal pair enables sequential functionalization strategies without protecting group crossover interference: the primary amine can be acylated, sulfonylated, or reductively alkylated first, followed by Boc removal and subsequent morpholine nitrogen elaboration.

Orthogonal protection Chemoselective synthesis Boc deprotection Building block versatility

Documented Utility in Protease and Kinase Inhibitor Development

Multiple authoritative sources confirm that the 3-aminomethyl Boc-morpholine scaffold (including both racemic and enantiopure variants) is specifically employed in the synthesis of protease inhibitors and kinase-targeted therapeutics [1]. This is a documented, application-specific use case that distinguishes compounds bearing the 3-aminomethyl substitution pattern from their 2-substituted counterparts, which are more commonly cited as general-purpose building blocks without this specific therapeutic targeting profile. The morpholine ring's conformational rigidity is recognized to contribute to improved pharmacokinetic properties in final drug candidates, including enhanced metabolic stability [2]. Recent publications specifically highlight improved synthetic routes to this compound class for protease inhibitor and kinase modulator programs [1].

Protease inhibitors Kinase therapeutics Drug discovery Morpholine scaffold

Batch-to-Batch Reproducibility with Multi-Technique QC

The target compound is commercially available at a standard purity of ≥97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by major suppliers such as Bidepharm . This contrasts with certain comparator building blocks where purity may be lower (e.g., 95% for 4-Cbz-3-(aminomethyl)morpholine) or where comprehensive QC documentation is not routinely provided . For procurement in regulated medicinal chemistry environments, documented batch purity and analytical traceability are critical for ensuring synthetic reproducibility, minimizing side-product formation, and enabling accurate yield calculations across multi-step sequences.

Quality control Purity assurance Batch reproducibility Procurement risk

Optimal Application Scenarios Based on Differentiation Evidence


CNS-Targeted Protease Inhibitor Lead Optimization

Medicinal chemistry programs aimed at CNS protease targets (e.g., BACE1, cathepsins) benefit from the compound's predicted Consensus Log Po/w of 0.42, which falls within the optimal range for passive blood-brain barrier penetration while maintaining sufficient aqueous solubility (6.98 mg/mL) for formulation and assay compatibility . The 3-aminomethyl regioisomer provides a measurable lipophilicity advantage over the 2-substituted analog, potentially reducing the number of synthetic iterations needed to achieve target CNS exposure . The Boc/primary amine orthogonal pair further enables systematic SAR exploration at both the morpholine nitrogen and the aminomethyl positions without protecting group crossover complications [1].

Multi-Step Parallel Synthesis of Kinase-Focused Libraries

The compound's dual orthogonal reactive handles—Boc-protected morpholine nitrogen and free primary aminomethyl group—make it ideal for parallel library synthesis where chemoselective functionalization is paramount . The primary amine can undergo acylation or reductive amination in the first diversification step without affecting the Boc group; subsequent acidic Boc deprotection reveals the morpholine nitrogen for a second round of diversification. The hydrochloride salt form eliminates the need for pre-dissolution in organic solvents, enabling direct use in automated liquid handlers and aqueous-compatible chemistry platforms. Documented precedent in kinase modulator programs provides confidence in scaffold suitability .

Scale-Up Synthesis via Racemate Resolution

The racemic nature (undefined stereocenter at C3) of the target compound provides a strategic entry point for enantiomer enrichment via resolution or asymmetric synthesis . Upon resolution, the resulting (R)- or (S)-3-aminomethyl morpholine intermediates serve as chirality-introducing building blocks for enantiomerically pure drug candidates—a capability absent in 2-substituted achiral morpholine analogs . The ≥97% purity specification with batch QC documentation ensures that starting material quality does not compromise the efficiency of chiral resolution steps, which are sensitive to impurities [1].

Aqueous-Phase Bioconjugation and PROTAC Linker Chemistry

The enhanced aqueous solubility of the hydrochloride salt (predicted 6.98 mg/mL) facilitates its use in aqueous bioconjugation reactions, including PROTAC (proteolysis-targeting chimera) linker construction where morpholine-based linkers are employed . The free primary aminomethyl group provides a convenient attachment point for E3 ligase ligands or target protein binders via amide bond formation, while the Boc-protected morpholine nitrogen remains masked until a subsequent deprotection/diversification step. The orthogonal protection scheme enables sequential, high-yielding conjugation without cross-reactivity concerns .

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